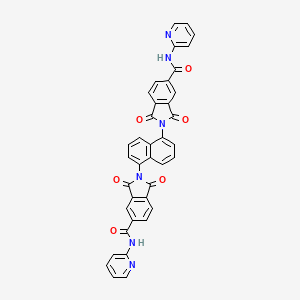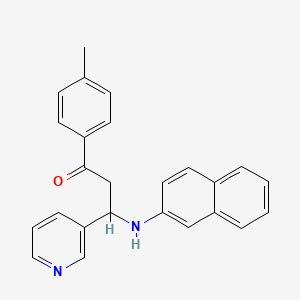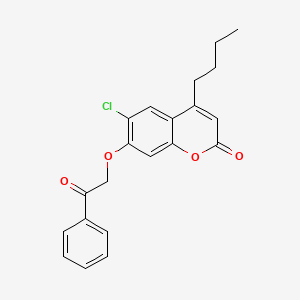![molecular formula C19H22Cl2O4 B5035709 1,5-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5035709.png)
1,5-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “1,5-dichloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3-methylbenzene” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to this benzene ring are various substituents including chlorine atoms, methyl groups, and ether groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the chlorine atoms (possibly through electrophilic aromatic substitution ), and the addition of the ether and methyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzene ring and the various substituents. The benzene ring provides a planar, aromatic base for the molecule, while the substituents add complexity and can influence the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The benzene ring can undergo electrophilic aromatic substitution, and the chlorine atoms can potentially be replaced by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its stability, while the chlorine atoms could make it more reactive .Wirkmechanismus
Eigenschaften
IUPAC Name |
1,5-dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O4/c1-13-4-5-17(18(10-13)22-3)24-8-6-23-7-9-25-19-14(2)11-15(20)12-16(19)21/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTIGSFEYWSBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2C)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)

![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)
![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)
![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)


![1-(3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5035724.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B5035738.png)